molecular formula C8H15NO3 B8451663 2-but-3-en-2-yloxy-N-methoxy-N-methylacetamide

2-but-3-en-2-yloxy-N-methoxy-N-methylacetamide

Katalognummer: B8451663
Molekulargewicht: 173.21 g/mol
InChI-Schlüssel: HYAQXXQJUFUJOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-but-3-en-2-yloxy-N-methoxy-N-methylacetamide is an organic compound with a unique structure that combines an enone moiety with an amide group

Eigenschaften

Molekularformel

C8H15NO3

Molekulargewicht

173.21 g/mol

IUPAC-Name

2-but-3-en-2-yloxy-N-methoxy-N-methylacetamide

InChI

InChI=1S/C8H15NO3/c1-5-7(2)12-6-8(10)9(3)11-4/h5,7H,1,6H2,2-4H3

InChI-Schlüssel

HYAQXXQJUFUJOK-UHFFFAOYSA-N

Kanonische SMILES

CC(C=C)OCC(=O)N(C)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-but-3-en-2-yloxy-N-methoxy-N-methylacetamide typically involves the reaction of 2-but-3-en-2-ol with N-methoxy-N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the enone moiety.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-but-3-en-2-yloxy-N-methoxy-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The enone moiety can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form saturated amides or alcohols.

    Substitution: The enone moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Epoxides, ketones, or carboxylic acids.

    Reduction: Saturated amides or alcohols.

    Substitution: Various substituted amides or enones.

Wissenschaftliche Forschungsanwendungen

2-but-3-en-2-yloxy-N-methoxy-N-methylacetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-but-3-en-2-yloxy-N-methoxy-N-methylacetamide involves its interaction with various molecular targets. The enone moiety can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the modification of proteins, resulting in various biological effects. The amide group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

    N-methoxy-N-methylacetamide: A simpler analog without the enone moiety.

    2-but-3-en-2-ol: The alcohol precursor used in the synthesis of 2-but-3-en-2-yloxy-N-methoxy-N-methylacetamide.

    N-methylacetamide: Another related compound with a simpler structure.

Uniqueness: 2-but-3-en-2-yloxy-N-methoxy-N-methylacetamide is unique due to the presence of both the enone and amide functionalities in a single molecule

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.